molecular formula C19H17ClF3NO B2640926 N-(4-Chloro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide CAS No. 1023540-70-6

N-(4-Chloro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide

Cat. No.: B2640926
CAS No.: 1023540-70-6
M. Wt: 367.8
InChI Key: PQNUZWMGGIRMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is a chemical compound with the molecular formula C16H14ClF3NO. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a phenylcyclopentyl formamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with phenylcyclopentyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions and to ensure high yield and purity of the product. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield of the product. Additionally, the purification process involves techniques such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups replacing the chloro group.

Scientific Research Applications

N-(4-Chloro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level.

Comparison with Similar Compounds

N-(4-Chloro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide can be compared with other similar compounds such as:

  • N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide
  • 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
  • N-(4-Chloro-2-(trifluoromethyl)phenyl)carbamate

These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of the phenylcyclopentyl formamide moiety in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NO/c20-14-8-9-16(15(12-14)19(21,22)23)24-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNUZWMGGIRMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.